molecular formula C15H16BrN3O2S B11808324 Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate CAS No. 1255099-35-4

Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11808324
CAS No.: 1255099-35-4
M. Wt: 382.3 g/mol
InChI Key: LVBUADBLVOECRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl bromide and 1,3,4-thiadiazole derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzyl group, and a 5-bromo-1,3,4-thiadiazole moiety. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities .

Biological Activity

Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and a 5-bromo-1,3,4-thiadiazole moiety. The synthesis typically involves the reaction of piperidine derivatives with thiadiazole precursors, allowing for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study indicated that thiadiazole derivatives exhibit significant inhibitory effects on cell proliferation in human colon adenocarcinoma (CXF HT-29) and other cancer types, with IC50 values ranging from 10 to 100 µM depending on the specific structure and substituents .

Antimicrobial Activity

Thiadiazole compounds have also demonstrated antimicrobial properties. In vitro tests have revealed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine in this compound, has been linked to enhanced antibacterial activity .

Case Study 1: Anticancer Efficacy

In a recent investigation, researchers synthesized several thiadiazole derivatives and evaluated their anticancer efficacy. Among these, this compound was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 35 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of various thiadiazole derivatives, including our compound of interest. The results indicated that it exhibited moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary Table

Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerCXF HT-29 (Colon Cancer)~35 µM
AntibacterialStaphylococcus aureus50 µg/mL
AntibacterialEscherichia coli100 µg/mL

Properties

CAS No.

1255099-35-4

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H16BrN3O2S/c16-14-18-17-13(22-14)12-7-4-8-19(9-12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

LVBUADBLVOECRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(S3)Br

Origin of Product

United States

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